molecular formula C13H16Cl2N2 B13611219 Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride

Cat. No.: B13611219
M. Wt: 271.18 g/mol
InChI Key: NTMAYAFVHIJETD-UHFFFAOYSA-N
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Description

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 4-(pyridin-2-yl)benzyl chloride with methylamine in the presence of a base to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16Cl2N2
  • Molecular Weight : 271.2 g/mol
  • CAS Number : 2742660-68-8
  • Purity : ≥95%

The compound is characterized by a unique structure featuring a pyridine ring attached to a phenyl group, which enhances its solubility and stability in various applications, particularly in pharmaceuticals.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It exhibits lipophilicity, allowing it to diffuse across cell membranes and bind to various receptors or enzymes. This interaction can modulate several signaling pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of methyl({[4-(pyridin-2-yl)phenyl]methyl})amine exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that certain analogs can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds derived from this structure have been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .

Case Studies and Research Findings

  • Antiproliferative Activity : A study reported that methyl({[4-(pyridin-2-yl)phenyl]methyl})amine derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values were comparable to established anticancer drugs like sorafenib, indicating strong potential as therapeutic agents .
  • Mechanistic Insights : Another investigation revealed that the compound could regulate the phosphorylation of key proteins involved in cell survival and apoptosis, further supporting its role as a potential anticancer agent. The modulation of β-arrestin recruitment was also observed, highlighting its complex interaction with cellular signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
N-Methyl-1-(pyridin-4-yl)methanamine6971-44-4Similar amine structure; used in pharmaceuticals
4-(Aminomethyl)pyridin-2-amine199296-51-0Contains an amino group; potential for biological activity
1-(Pyridin-4-ylmethyl)piperazine62089-74-1Piperazine derivative; used in drug design
N-Methyl-1-(pyridin-3-yl)methanamine20173-04-0Related structure; different pyridine position

This table illustrates how this compound compares with other compounds that share structural similarities but may differ in biological activity and therapeutic potential.

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

N-methyl-1-(4-pyridin-2-ylphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C13H14N2.2ClH/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13;;/h2-9,14H,10H2,1H3;2*1H

InChI Key

NTMAYAFVHIJETD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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